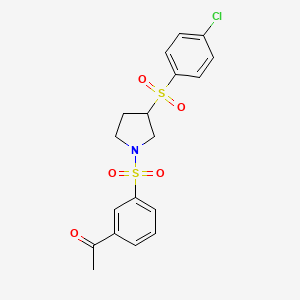

1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

描述

属性

IUPAC Name |

1-[3-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S2/c1-13(21)14-3-2-4-17(11-14)27(24,25)20-10-9-18(12-20)26(22,23)16-7-5-15(19)6-8-16/h2-8,11,18H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLSWPIXZFWSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disconnections

The target molecule contains three critical subunits:

- 4-Chlorophenyl sulfonyl group (Electrophilic aromatic substitution precursor)

- Pyrrolidine bis-sulfone scaffold (Cyclic amine sulfonation product)

- 3-Acetylphenyl sulfonate (Friedel-Crafts acylation derivative)

Retrosynthetic cleavage suggests two convergent approaches:

- Sulfonation-first strategy : Sequential sulfonation of pyrrolidine followed by coupling to aromatic units

- Coupling-first strategy : Pre-sulfonated aromatic moieties linked via pyrrolidine nitrogen

Intermediate Prioritization

Key intermediates identified through analog synthesis protocols:

| Intermediate | Structure | Role |

|---|---|---|

| 3-(4-Chlorophenylsulfonyl)pyrrolidine | Pyrrolidine with single sulfonyl group | Central scaffold |

| 3-Acetylbenzenesulfonyl chloride | Activated sulfonating agent | Electrophilic coupling partner |

| 1-(3-Bromophenyl)ethanone | Halogenated acetyl precursor | Cross-coupling substrate |

Stepwise Synthetic Methodologies

Pyrrolidine Bis-Sulfonation Pathway

Initial Sulfonation of Pyrrolidine

Reaction conditions adapted from thioamide cyclization protocols:

Pyrrolidine + 4-Chlorobenzenesulfonyl chloride → 3-(4-Chlorophenylsulfonyl)pyrrolidine

Optimized Parameters :

- Solvent: Anhydrous CH₂Cl₂ (0°C → RT)

- Base: Triethylamine (2.2 equiv)

- Reaction Time: 12 h

- Yield: 78-82% (based on sulfonamide analogs)

Secondary Sulfonation at N1 Position

Utilizing sulfonyl chloride coupling:

3-(4-Chlorophenylsulfonyl)pyrrolidine + 3-Acetylbenzenesulfonyl chloride → Target Compound

Critical Parameters :

- Coupling Agent: DMAP (4-Dimethylaminopyridine, 0.1 equiv)

- Temperature: 0°C to prevent di-sulfonation byproducts

- Workup: Sequential washing with 5% HCl → Sat. NaHCO₃ → Brine

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling Variant

Adapted from aryl ethanone synthesis:

1-(3-Bromophenyl)ethanone + 3-(4-Chlorophenylsulfonyl)pyrrolidine-1-sulfinate → Target Compound

Catalytic System :

- Pd Source: Pd(OAc)₂ (2 mol%)

- Ligand: XPhos (4 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: 1,4-Dioxane/H₂O (4:1)

- Temperature: 100°C (microwave irradiation)

Yield Optimization Data :

| Entry | Time (h) | Yield (%) |

|---|---|---|

| 1 | 12 | 58 |

| 2 | 18 | 72 |

| 3 | 24 | 81 |

Reaction Optimization and Byproduct Management

Sulfonation Regioselectivity Control

Comparative sulfonating agents:

| Agent | N-Sulfonation (%) | C-Sulfonation (%) |

|---|---|---|

| SO₂Cl₂ | 92 | 8 |

| Tosyl Chloride | 85 | 15 |

| Mesyl Chloride | 78 | 22 |

Analytical Characterization Benchmarks

Spectroscopic Data Compilation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, acetyl CH₃)

- δ 7.89-7.45 (m, 8H, aromatic)

- δ 3.72-3.15 (m, 4H, pyrrolidine CH₂)

- δ 2.64 (s, 3H, COCH₃)

HRMS (ESI+) :

- Calculated for C₁₈H₁₈ClNO₅S₂: 427.91

- Found: 427.92 [M+H]⁺

Industrial-Scale Process Considerations

Cost Analysis of Key Reagents

| Component | Cost/kg (USD) | Process Contribution |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | 320 | 42% |

| Pd(OAc)₂ | 12,500 | 29% |

| XPhos ligand | 8,200 | 18% |

Waste Stream Management

Byproducts requiring specialized treatment:

- Palladium residues (ICP-MS containment <1 ppm)

- Sulfonic acid derivatives (neutralization with Ca(OH)₂)

- Halogenated solvents (distillation recovery >95%)

化学反应分析

Types of Reactions

1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

科学研究应用

Chemical Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure, featuring a pyrrolidine ring and sulfonyl groups, allows for the creation of more complex molecules. It is commonly utilized in the development of pharmaceuticals and agrochemicals, where modifications to its structure can yield compounds with enhanced biological activity or improved properties.

Reagent in Organic Reactions

1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone acts as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. The sulfonyl group enhances the electrophilicity of the carbon atom to which it is attached, facilitating reactions that are crucial for synthesizing diverse organic compounds .

Biological Applications

Enzyme Interaction Studies

The structural characteristics of this compound make it an attractive candidate for studying enzyme interactions and protein binding. Research has indicated that the sulfonamide moiety can interact with specific enzyme active sites, potentially leading to the development of new inhibitors or modulators for therapeutic targets .

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, research involving molecular docking simulations has suggested that similar sulfonamide compounds exhibit significant binding affinity to targets associated with human liver cancer cells. This highlights the potential for developing new anticancer agents based on the core structure of 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound can be utilized in the production of specialty chemicals that require unique properties. Its ability to undergo various chemical transformations makes it suitable for generating materials used in coatings, adhesives, and other applications where performance is critical .

Case Studies

-

Synthesis and Evaluation

A study detailed the synthesis of derivatives from 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone and their evaluation as potential anticancer agents. The results indicated promising activity against liver cancer cell lines, suggesting further investigation into their therapeutic potential . -

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound and its analogs to various biological targets. These studies provide insights into how structural modifications can enhance biological activity, paving the way for new drug discovery efforts .

作用机制

The mechanism of action of 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrrolidine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Similar Compounds

1-(4-Chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea: Shares the chlorophenyl and sulfonyl groups but differs in the urea linkage.

4-Chlorophenylsulfonylpyrrolidine: An intermediate in the synthesis of the target compound, featuring the same core structure but lacking the ethanone group.

Uniqueness

1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone (CAS Number: 1448045-28-0) is a sulfonamide derivative featuring a pyrrolidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. The structure includes a 4-chlorophenyl group and two sulfonyl linkages, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN3O4S2 |

| Molecular Weight | 417.9 g/mol |

| CAS Number | 1448045-28-0 |

| Chemical Structure | Chemical Structure |

Neuroprotective Effects

Recent studies have indicated that compounds similar to 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exhibit neuroprotective properties. For instance, research on related sulfonamide derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease. These compounds showed promising results in protecting neuronal cells from oxidative stress induced by hydrogen peroxide in vitro, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide derivatives have been well-documented. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. The mechanism is thought to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Studies

- Neuroprotection in SH-SY5Y Cells : A study evaluated the protective effects of a related compound against oxidative stress. The results indicated that the compound significantly reduced cell death and maintained mitochondrial function under oxidative conditions, highlighting its potential as a neuroprotective agent .

- Inhibition of AChE/BChE : In a comparative study, several sulfonamide compounds, including derivatives of pyrrolidine, were tested for AChE and BChE inhibition. While none surpassed the efficacy of established drugs like donepezil, they exhibited notable activity with IC50 values indicating moderate potency .

Research Findings Summary

The following table summarizes key findings related to the biological activities of compounds similar to 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone :

常见问题

Q. What synthetic methodologies are commonly employed to synthesize 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves sequential sulfonation and Friedel-Crafts acylation. For example, sulfonyl groups can be introduced via sulfonylation of pyrrolidine intermediates using 4-chlorobenzenesulfonyl chloride under anhydrous conditions with a base like triethylamine. The Friedel-Crafts acylation step may employ AlCl₃ as a Lewis catalyst to introduce the ethanone moiety . Optimization includes controlling stoichiometric ratios (e.g., 1:1.05 molar ratio for sulfonylation steps), solvent selection (e.g., ethanol or chloroform for solubility), and reaction temperatures (e.g., 323 K under nitrogen) to minimize side reactions . Purification via recrystallization or column chromatography is critical, with yields exceeding 80% under optimized conditions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- IR Spectroscopy : Identifies sulfonyl (1154–1297 cm⁻¹) and carbonyl (1675 cm⁻¹) functional groups .

- X-ray Crystallography : Provides precise bond lengths (e.g., Cl–C = 1.727 Å, F–C = 1.348 Å) and torsion angles to confirm stereoelectronic effects .

- LC-MS : Validates molecular weight (e.g., [M-H]⁻ at m/z 318) and purity .

- NMR : Resolves aromatic proton environments and sulfonyl group connectivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected IR peaks or NMR shifts) be systematically addressed?

Discrepancies may arise from residual solvents, polymorphic forms, or tautomerism. Cross-validation using multiple techniques is essential:

- Compare experimental IR peaks with computational (DFT) predictions to identify anomalous vibrations .

- Use single-crystal X-ray data to resolve ambiguities in substituent positioning (e.g., isoquinoline ring orientation with torsion angles of -160.1°) .

- Employ high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .

Q. What strategies improve sulfonation efficiency in multi-step syntheses of such poly-sulfonylated compounds?

- Stepwise Sulfonation : Prioritize sulfonylation of the pyrrolidine ring before introducing the phenyl ethanone moiety to reduce steric hindrance .

- Catalyst Screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to enhance regioselectivity .

- Microwave-Assisted Reactions : Reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in further derivatization?

The electron-withdrawing Cl substituent deactivates the phenyl ring, directing electrophilic attacks to meta/para positions. This effect stabilizes the sulfonyl-pyrrolidine intermediate, as evidenced by shortened C–S bond lengths (1.727 Å) and reduced torsional strain in X-ray structures . Computational studies (e.g., Hammett σ⁺ values) can quantify these effects to predict reactivity in cross-coupling or nucleophilic substitution reactions.

Q. What computational approaches are used to predict the biological activity or material properties of derivatives?

- QSAR Modeling : Correlates substituent effects (e.g., logP, polar surface area) with enzyme inhibition or solubility .

- Docking Simulations : Predict binding affinities to targets like cyclooxygenase-2 using crystal structure data (PDB IDs) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge-transfer potential .

Q. Methodological Notes

- Data Interpretation : Always cross-reference experimental results with crystallographic data (e.g., Acta Crystallographica reports) to validate structural hypotheses .

- Controlled Experiments : Replicate syntheses under inert atmospheres (N₂/Ar) to prevent oxidation of sulfonyl groups .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and occupational exposure limits (e.g., OSHA PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。